molecular formula C23H14ClF4N3O2 B2466731 3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide CAS No. 1092346-37-6

3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide

Katalognummer: B2466731
CAS-Nummer: 1092346-37-6
Molekulargewicht: 475.83
InChI-Schlüssel: FZEIBLMMMZUZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3 and a methyl group at position 3. The trifluoromethyl group on the pyridine ring enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to improve pharmacokinetics. The chloro and fluoro substituents on the phenyl ring likely influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, which may modulate binding affinity to biological targets.

Eigenschaften

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF4N3O2/c1-12-19(21(31-33-12)20-16(24)6-3-7-17(20)25)22(32)30-15-5-2-4-13(10-15)18-9-8-14(11-29-18)23(26,27)28/h2-11H,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIBLMMMZUZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC(=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

The presence of multiple halogen atoms (chlorine and fluorine) may enhance its lipophilicity, potentially aiding in absorption and distribution. The compound’s metabolic stability and excretion routes are unknown and would require further investigation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity. Additionally, interactions with other molecules in the environment could either enhance or inhibit its action.

Biologische Aktivität

The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H14ClF4N3O2
  • Molecular Weight : 475.8227728 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound can be attributed to its structural features, including the oxazole ring and halogenated phenyl groups. These features may enhance its interaction with biological targets, such as enzymes and receptors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies show that certain oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A derivative of oxazole demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Activity

The presence of trifluoromethyl and halogenated groups often enhances antimicrobial potency. Compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
Oxazole Derivative AStaphylococcus aureus12.5
Oxazole Derivative BEscherichia coli25

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in lipid metabolism, such as phospholipases. Inhibition of these enzymes can lead to altered lipid profiles and potential therapeutic effects in diseases characterized by dysregulated lipid metabolism.

Research Findings

Recent studies have focused on the pharmacological profiling of similar compounds:

  • In Vitro Studies : Several analogs were tested for their ability to inhibit phospholipase A2 (PLA2), an enzyme linked to inflammatory responses. The most potent inhibitors showed IC50 values below 1 mM, indicating promising anti-inflammatory potential .
  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce tumor growth and metastasis when administered at therapeutic doses.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that compounds within this chemical class may exhibit low toxicity profiles, but comprehensive studies are necessary to establish safety margins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, structural parallels can be drawn with compounds in the evidence to hypothesize comparative properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Implications
Target Compound 1,2-Oxazole 2-chloro-6-fluorophenyl, 5-(trifluoromethyl)pyridyl Enhanced metabolic stability; potential kinase inhibition
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl, aldehyde Electrophilic aldehyde may enable covalent binding; sulfanyl group enhances solubility
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-fluorophenyl, pyrimidinyl cyclopropane Rigid fused-ring system; pyrimidine may target nucleotide-binding domains

Key Observations :

The pyrazole in includes a sulfanyl group, which may improve solubility but introduces a reactive aldehyde that could limit stability.

Substituent Effects :

  • Trifluoromethyl groups (target compound and ) enhance lipophilicity and resistance to oxidative metabolism.
  • Chloro/fluoro substituents on aryl rings (target and ) are associated with improved target selectivity due to steric and electronic tuning.

Limitations and Further Research

The provided evidence lacks explicit data on the target compound’s physicochemical or biological properties. Further studies should:

  • Compare logP , solubility , and binding affinity with analogs.
  • Explore in vitro assays to validate kinase inhibition or other mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.